molecular formula C10H7Cl2N3S B3042674 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine CAS No. 649700-04-9

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine

Cat. No.: B3042674
CAS No.: 649700-04-9
M. Wt: 272.15 g/mol
InChI Key: CZSGOZYEXWHHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with thiourea in the presence of a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

Major Products:

    Substitution: Formation of substituted triazines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit photosynthesis in plants.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the function of enzymes involved in essential metabolic pathways. For example, in plants, it inhibits the photosystem II complex, leading to the disruption of photosynthesis and ultimately causing plant death. In microbial systems, it can interfere with cell wall synthesis or protein synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

  • 2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
  • 2-Chloro-4-(4-chlorophenyl)-6-(ethylthio)-1,3,5-triazine
  • 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)-1,3,5-triazine

Comparison:

  • This compound is unique due to its specific substituents, which influence its reactivity and applications. The presence of the methylthio group provides distinct chemical properties compared to ethylthio or phenylthio derivatives.
  • 2-Chloro-4-(4-chlorophenyl)-6-(ethylthio)-1,3,5-triazine has a slightly larger alkyl group, which may affect its solubility and reactivity.
  • 2-Chloro-4-(4-chlorophenyl)-6-(phenylthio)-1,3,5-triazine has a bulkier phenyl group, which can lead to different steric effects and potentially different biological activities.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)-6-methylsulfanyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3S/c1-16-10-14-8(13-9(12)15-10)6-2-4-7(11)5-3-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSGOZYEXWHHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 6
2-Chloro-4-(4-chlorophenyl)-6-(methylthio)-1,3,5-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.